![molecular formula C9H14F2N2O B1532017 (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1869359-19-2](/img/structure/B1532017.png)
(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone
Overview
Description
Synthesis Analysis
Pyrrolidine, a five-membered ring with nitrogen, is widely used in medicinal chemistry . The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The major route of metabolism for similar compounds was found to be hydroxylation at the 5′ position of the pyrimidine ring . Other metabolic pathways included amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .Scientific Research Applications
Comprehensive Analysis of (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone Applications
(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone: is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each within its own dedicated section.
Type 2 Diabetes Treatment
The compound has been identified as a potent dipeptidyl peptidase IV (DPP-4) inhibitor , which is a class of medications used to treat type 2 diabetes . DPP-4 inhibitors work by increasing the levels of incretin hormones, which in turn increase insulin synthesis and release.
Metabolic Studies
In vivo metabolism studies of related DPP-4 inhibitors have shown that compounds like (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone can be used to understand the metabolic pathways in rats, dogs, and humans . This can provide insights into drug disposition and pharmacokinetics.
Pharmacokinetics Analysis
The compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion, can be studied to optimize dosing regimens for therapeutic use . Understanding its pharmacokinetics is crucial for developing safe and effective medications.
Enzyme Inhibition Research
As a DPP-4 inhibitor, this compound can be used in research to study the inhibition of enzymes that play a role in metabolic disorders . This can lead to the development of new treatments for diseases beyond diabetes.
Drug Design and Development
The structural features of (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone make it a valuable scaffold in drug design. Its potency and selectivity can be utilized to develop new drugs with improved efficacy and reduced side effects .
Molecular Docking Studies
Molecular docking simulations can be performed with this compound to predict its interaction with various enzymes, which is valuable in the design of enzyme inhibitors . This helps in predicting the binding affinity and activity of new drugs.
Chemical Synthesis Research
The compound can serve as an intermediate in the synthesis of more complex molecules. Its difluorinated pyrrolidine ring is particularly interesting for introducing fluorine atoms into other pharmacologically active compounds .
Bioavailability Studies
Research into the oral bioavailability of this compound can lead to the development of orally administered medications with high systemic availability . This is important for ensuring that a drug reaches the required concentration in the bloodstream to be effective.
properties
IUPAC Name |
(4,4-difluoropyrrolidin-2-yl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c10-9(11)5-7(12-6-9)8(14)13-3-1-2-4-13/h7,12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDHBOYCPGVQHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC(CN2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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